Ethylone
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Overview
Description
It belongs to the phenethylamine, amphetamine, and cathinone chemical classes and shares structural similarities with other stimulants such as MDMA (ecstasy) and methylone . This compound gained popularity in the early 2000s as a recreational drug due to its stimulating effects and empathogenic properties .
Preparation Methods
Ethylone can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity .
Chemical Reactions Analysis
Ethylone undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions include the corresponding alcohols and amines . For example, the reduction of the keto group in this compound can lead to the formation of the corresponding alcohol .
Scientific Research Applications
Ethylone has been primarily used in scientific research, particularly in the fields of neurology and psychopharmacology . Its impact on neurotransmitters—serotonin, norepinephrine, and dopamine—makes it a valuable compound for studying the neurobiological mechanisms of mood regulation, motivation, pleasure, and reward . Additionally, this compound has been used in behavioral economic analysis to study its reinforcing effects and addictive potential in animal models .
Mechanism of Action
The mechanism of action of ethylone involves its interaction with neurotransmitter transporters in the brain . This compound exhibits varying degrees of affinity and selectivity for dopamine, norepinephrine, and serotonin transporters . It functions by blocking the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and prolonged stimulation of the receptors . This results in the stimulant and empathogenic effects observed with this compound use .
Comparison with Similar Compounds
Ethylone is structurally similar to other substituted cathinones such as mthis compound, butylone, and N-ethylpentylone . While all these compounds share similar stimulant effects, this compound is reported to be less potent than mthis compound and exhibits more classical stimulant-type effects rather than entactogenic effects . The unique aspect of this compound lies in its specific interaction with neurotransmitter transporters, which differentiates it from other similar compounds .
List of Similar Compounds::- Mthis compound
- Butylone
- N-ethylpentylone
- Dibutylone
- 4-Methyl-N-ethylcathinone (4-MEC)
This compound’s unique properties and interactions make it a compound of interest in various scientific research fields, despite its potential for abuse and associated health risks.
Properties
CAS No. |
1112937-64-0 |
---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one |
InChI |
InChI=1S/C12H15NO3/c1-3-13-8(2)12(14)9-4-5-10-11(6-9)16-7-15-10/h4-6,8,13H,3,7H2,1-2H3 |
InChI Key |
MJEMIOXXNCZZFK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(=O)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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